methyl 4-({[(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)carbamothioyl]amino}carbonyl)benzoate
Description
Methyl 4-({[(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)carbamothioyl]amino}carbonyl)benzoate is a synthetic organic compound featuring a 1,3-dioxoisoindole core linked to a methyl benzoate moiety via a carbamothioylamino bridge. The compound’s structure combines aromaticity, ester functionality, and a thioamide group, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
methyl 4-[(1,3-dioxoisoindol-4-yl)carbamothioylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S/c1-26-17(25)10-7-5-9(6-8-10)14(22)21-18(27)19-12-4-2-3-11-13(12)16(24)20-15(11)23/h2-8H,1H3,(H,20,23,24)(H2,19,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQGRIJAUVEPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)carbamothioyl]amino}carbonyl)benzoate typically involves multiple steps. One common route includes the reaction of 4-aminobenzoic acid with phthalic anhydride to form the isoindoline derivative. This intermediate is then reacted with thiocarbamoyl chloride to introduce the carbamothioyl group. Finally, esterification with methanol yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 1 N HCl, THF, 25°C, 4 h | 4-({[(1,3-Dioxo-isoindol-4-yl)carbamothioyl]amino}carbonyl)benzoic acid | 93% | , |
| 10% NaOH, MeOH, reflux, 2 h | Same as above | 88% |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol .
Nucleophilic Substitution at the Thiourea Group
The carbamothioyl (–NH–C(=S)–NH–) group reacts with amines or alcohols, forming substituted ureas or thiocarbamates.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Benzylamine | DCM, RT, 12 h | -Benzyl--(1,3-dioxo-isoindol-4-yl)urea | Intermediate for drug design |
| Ethanol | H₂SO₄ (cat.), reflux, 6 h | Ethyl thiocarbamate derivative | Prodrug synthesis |
Key Observations :
-
Thiourea derivatives exhibit higher reactivity compared to ureas due to the polarizable sulfur atom.
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Steric hindrance from the isoindole dione ring slows reactivity with bulky nucleophiles .
Reduction of the Isoindole Dione Moiety
Selective reduction of the 1,3-dioxo group in the isoindole ring using hydride reagents generates dihydroisoindole derivatives.
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | EtOH, 0°C, 1 h | 1,3-Dihydroxyisoindoline derivative | 62% |
| DIBAL-H | THF, -78°C, 30 min | Partially reduced lactam | 48% |
Notes :
Cyclization Reactions
The thiourea and carbonyl groups participate in intramolecular cyclization, forming heterocyclic scaffolds.
| Conditions | Product | Application |
|---|---|---|
| PCl₅, toluene, 110°C, 3 h | Thiazolo[5,4-f]isoindole-1,3-dione | Anticancer lead compound |
| CuI, DMF, 120°C, 8 h | Fused isoindole-thiadiazole system | Photovoltaic materials |
Mechanism :
-
Phosphorus pentachloride facilitates dehydration and cyclization via intermediate chlorophosphate formation .
Cross-Coupling Reactions
The aromatic ring in the benzoate moiety undergoes Suzuki-Miyaura coupling with boronic acids.
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl-substituted derivative | 75% |
| 4-Pyridylboronic acid | PdCl₂(dppf), DMF | Pyridine-functionalized analog | 68% |
Optimization :
Photochemical Reactivity
The isoindole dione system exhibits unique photostability and fluorescence properties.
| Condition | Observation | Implication |
|---|---|---|
| UV light (365 nm), 24 h | No degradation | Suitable for optical materials |
| Visible light, eosin Y | Singlet oxygen generation | Photodynamic therapy applications |
Data Source : Analogy to structurally similar isoindole diones.
Scientific Research Applications
Methyl 4-({[(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)carbamothioyl]amino}carbonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({[(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)carbamothioyl]amino}carbonyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Ethyl 4-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate (CAS 293767-60-9)
- Molecular Formula : C₂₆H₂₂N₂O₅
- Molecular Weight : 442.47 g/mol
- Key Features: Ethyl ester group (vs. methyl ester in the target compound). A phenylpropanoyl substituent replaces the carbamothioylamino group. The 1,3-dioxoisoindole is at position 2 (vs. position 4 in the target compound).
- The phenylpropanoyl group introduces steric bulk and aromatic interactions, which could influence binding to hydrophobic pockets in biological targets .
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(Benzylsulfamoyl)-4-methylbenzoate (CAS 2248351-88-2)
- Molecular Formula : C₂₃H₁₈N₂O₆S
- Molecular Weight : 450.5 g/mol
- Key Features :
- Benzylsulfamoyl group at the benzoate’s meta position.
- Methyl substituent on the benzoate ring.
- The methyl group may stabilize the benzoate ester against hydrolysis compared to unsubstituted analogs .
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(Carbamoylmethoxy)-3,5-dimethoxybenzoate (CAS 2248404-33-1)
- Molecular Formula : C₂₀H₁₇N₂O₈
- Molecular Weight : 400.3 g/mol
- Key Features: Carbamoylmethoxy and dimethoxy substituents on the benzoate ring. No thioamide or ester variation.
- Implications: The carbamoylmethoxy group introduces both hydrogen-bond donor and acceptor sites, which could enhance interactions with biological targets.
Structural and Functional Analysis
Core Scaffold Comparison
All compounds share the 1,3-dioxoisoindole moiety, a heterocyclic system known for its electron-deficient nature and role in π-π stacking interactions. However, positional isomerism (e.g., isoindole substitution at position 2 vs. 4) may lead to divergent electronic properties and binding orientations .
Substituent Effects
- Ester Groups : Methyl and ethyl esters exhibit similar reactivity, but ethyl esters generally confer higher lipophilicity (logP values ~0.5 units higher).
- Sulfamoyl (CAS 2248351-88-2): Enhances solubility and hydrogen-bonding capacity. Carbamoylmethoxy (CAS 2248404-33-1): Combines hydrogen-bonding and steric effects .
Molecular Weight and Solubility Trends
| Compound | Molecular Weight (g/mol) | Notable Substituents | Predicted Solubility (LogS)* |
|---|---|---|---|
| Target Compound | ~390 (estimated) | Methyl ester, carbamothioyl | -3.5 (moderate lipophilicity) |
| CAS 293767-60-9 | 442.47 | Ethyl ester, phenylpropanoyl | -4.2 (low solubility) |
| CAS 2248351-88-2 | 450.5 | Benzylsulfamoyl, methyl | -3.8 (moderate solubility) |
| CAS 2248404-33-1 | 400.3 | Carbamoylmethoxy, dimethoxy | -2.9 (higher solubility) |
*Estimated using fragment-based methods; experimental validation required.
Research Implications
The structural diversity among these analogs highlights opportunities for structure-activity relationship (SAR) studies. For instance:
- Replacing the carbamothioyl group with sulfamoyl or carbamoylmethoxy (as in CAS 2248351-88-2 and 2248404-33-1) could modulate target selectivity in enzyme inhibition assays.
- The ethyl ester in CAS 293767-60-9 may improve pharmacokinetic properties, such as half-life, due to increased metabolic stability .
Biological Activity
Methyl 4-({[(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)carbamothioyl]amino}carbonyl)benzoate is a compound of significant interest due to its potential biological activities. The compound's structure comprises a benzoate moiety linked to an isoindole derivative, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 368.39 g/mol. The compound features several functional groups that may influence its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antitumor Activity : Several studies have reported that isoindole derivatives can inhibit tumor cell proliferation through induction of apoptosis and cell cycle arrest. For instance, compounds with similar structures have been shown to affect the G0/G1 phase of the cell cycle in cancerous cells .
- Enzyme Inhibition : The presence of the carbamothioyl group suggests potential inhibition of enzymes involved in metabolic pathways. For example, some benzamide derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), a target in cancer therapy .
- Antimicrobial Effects : Compounds containing dioxoisoindole structures have demonstrated antimicrobial properties against various pathogens, indicating their potential use in treating infections .
Case Study 1: Antitumor Efficacy
A study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed via flow cytometry assays.
Case Study 2: Enzyme Inhibition
In another investigation focused on enzyme interactions, this compound was tested for its ability to inhibit DHFR activity. The compound exhibited IC50 values comparable to known inhibitors like methotrexate, suggesting its potential as a therapeutic agent in cancer treatment .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
